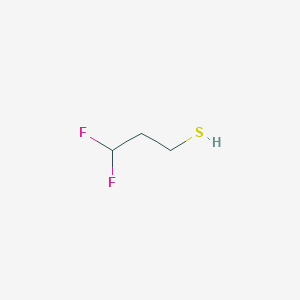

3,3-Difluoropropane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2S/c4-3(5)1-2-6/h3,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUNOLQZVPBIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3,3 Difluoropropane 1 Thiol and Analogous Difluorinated Thiols

Methodologies for the Introduction of the Thiol Group into Fluorinated Alkanes

The synthesis of fluorinated thiols relies on a set of established chemical transformations that can be adapted to accommodate the electronic effects of fluorine atoms. The primary strategies involve the conversion of alkyl halides, alcohols, or carbonyl compounds into the desired thiol functionality.

A classic and direct method for forming a carbon-sulfur bond is the nucleophilic substitution (Sₙ2) reaction between an alkyl halide and a sulfur-containing nucleophile. For fluorinated substrates, a primary alkyl halide (e.g., a bromide or iodide) is typically used to ensure efficient reaction kinetics.

Commonly employed sulfur nucleophiles include sodium hydrosulfide (B80085) (NaSH), sodium thioacetate (B1230152) (NaSAc), and thiourea. While NaSH can directly yield the thiol, its use can be complicated by the formation of sulfide (B99878) byproducts, as the resulting thiolate anion is a potent nucleophile that can react with a second molecule of the alkyl halide.

A more controlled approach involves using thiourea. The reaction proceeds through an intermediate isothiouronium salt, which can be isolated and subsequently hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to cleanly afford the desired thiol. This two-step procedure minimizes the formation of dialkyl sulfide impurities. Alternatively, thioacetate can be used, which forms a thioester that is readily hydrolyzed to the thiol.

Table 1: Comparison of Sulfur Nucleophiles for Sₙ2 Reactions with Fluorinated Alkyl Halides

| Nucleophile | Intermediate | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Sodium Hydrosulfide (NaSH) | Thiolate (in situ) | Direct, one-step conversion. | Risk of symmetric sulfide (R-S-R) formation. |

| Thiourea ((NH₂)₂C=S) | Isothiouronium Salt | Minimizes sulfide byproduct formation; clean hydrolysis. | Requires a second hydrolysis step. |

| Sodium Thioacetate (CH₃COSNa) | Thioester | Good nucleophilicity; intermediate is stable. | Requires a second hydrolysis step. |

Fluorinated alcohols serve as versatile precursors for thiols through substitution reactions. The hydroxyl group is a poor leaving group and must first be activated. The Mitsunobu reaction is a powerful method for achieving this transformation with a net inversion of stereochemistry. orgsyn.orginnospk.com In this reaction, the alcohol is treated with a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). orgsyn.org

This combination generates an oxyphosphonium intermediate, which activates the hydroxyl group for displacement by a suitable nucleophile. innospk.com For thiol synthesis, a common sulfur source is thioacetic acid (CH₃COSH). The initial product is a thioacetate ester, which is then hydrolyzed under acidic or basic conditions to yield the final thiol. This modified Mitsunobu protocol is advantageous due to its mild reaction conditions and tolerance of various functional groups. nih.gov Phosphine-free methods for alcohol activation, for instance using sulfuryl fluoride (B91410), have also been developed to simplify purification by avoiding phosphine-based byproducts. researchgate.net

Table 2: Typical Reagents for Modified Mitsunobu Thiol Synthesis

| Reagent Type | Common Examples | Function |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and alcohol. |

| Azodicarboxylate | DEAD, DIAD | Oxidant; facilitates formation of the oxyphosphonium intermediate. |

| Sulfur Nucleophile | Thioacetic Acid (CH₃COSH) | Provides the sulfur atom for Sₙ2 displacement. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Provides a suitable reaction medium. |

The conversion of carbonyl compounds, such as aldehydes or ketones, into thiols is a less direct but viable strategy. Direct, one-step reductive sulfidation of fluorinated carbonyls is not a commonly employed transformation. A more practical and widely used approach involves a two-step sequence.

First, the fluorinated carbonyl compound is reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is typically high-yielding and creates a fluorinated alcohol precursor.

Targeted Synthesis of Gem-Difluorinated Propane (B168953) Scaffolds Bearing a Thiol Moiety

The synthesis of 3,3-difluoropropane-1-thiol requires a strategy that first establishes the three-carbon chain with the gem-difluoro group at the C-3 position and then introduces the thiol at the C-1 position.

A key precursor for the target molecule is 3,3-difluoropropan-1-ol (B2636649) . This compound is a known chemical and serves as an ideal starting point for the introduction of the thiol group. chemicalbook.comchemicalbook.comsigmaaldrich.com

While commercially available, a plausible synthetic route to this backbone involves the selective fluorination of a suitable three-carbon precursor. One effective method is the reaction of propane-1,3-diol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). rsc.org DAST is known to convert aldehydes and ketones to geminal difluorides and can also be used to fluorinate alcohols. innospk.comnih.govresearchgate.net The reaction with a 1,3-diol like propane-1,3-diol can yield difluoride products. Alternatively, starting from 3-hydroxypropanal, the aldehyde moiety could be converted to the gem-difluoro group using DAST, followed by protection/deprotection steps for the hydroxyl group.

Starting with the key intermediate, 3,3-difluoropropan-1-ol , the thiol group can be introduced efficiently using the general methods outlined in Section 2.1.

Route A: Via a Tosylate Intermediate A robust two-step method involves the activation of the primary alcohol as a tosylate, followed by nucleophilic substitution.

Tosylation: 3,3-difluoropropan-1-ol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form 3,3-difluoropropyl tosylate. The tosylate is an excellent leaving group.

Sulfur Nucleophile Displacement: The resulting tosylate is treated with a sulfur nucleophile. Using sodium thioacetate in a solvent like dimethylformamide (DMF) yields 3,3-difluoropropyl thioacetate. Subsequent hydrolysis with aqueous acid or base removes the acetyl group to furnish this compound.

Route B: Via Modified Mitsunobu Reaction A more direct conversion from the alcohol can be achieved using the modified Mitsunobu reaction.

One-Pot Conversion: 3,3-difluoropropan-1-ol is subjected to Mitsunobu conditions using triphenylphosphine, DIAD, and thioacetic acid. This directly produces S-(3,3-difluoropropyl) thioacetate.

Hydrolysis: The thioacetate intermediate is then hydrolyzed as in Route A to yield the final product, this compound.

Table 3: Synthetic Routes to this compound from 3,3-Difluoropropan-1-ol

| Route | Step 1 | Step 2 | Final Product |

|---|---|---|---|

| A (Tosylate) | 3,3-difluoropropan-1-ol + TsCl, Pyridine → 3,3-difluoropropyl tosylate | Reaction with NaSAc, followed by hydrolysis (e.g., HCl/MeOH) | This compound |

| B (Mitsunobu) | 3,3-difluoropropan-1-ol + PPh₃, DIAD, CH₃COSH → S-(3,3-difluoropropyl) thioacetate | Hydrolysis (e.g., HCl/MeOH) | This compound |

Table of Compounds

Advanced and Catalytic Methods for Fluorinated Thiol Synthesis

Recent progress in synthetic methodology has unlocked novel catalytic approaches for the synthesis of fluorinated thiols. These methods often operate under mild conditions with high functional group tolerance, representing a significant improvement over traditional, harsher fluorination techniques. The focus has shifted towards the development of catalytic cycles that can be driven by light, or that can efficiently assemble multiple starting materials in a single step, or control the three-dimensional arrangement of atoms with high precision.

Visible-light photoredox catalysis has become a powerful strategy for generating reactive radical intermediates under exceptionally mild conditions. mst.edu This approach is particularly well-suited for the S-difluoromethylation of thiols, providing access to difluoromethyl thioethers. nih.gov These reactions typically involve a photosensitizer that, upon absorbing light, initiates an electron transfer process to generate a difluoromethyl radical (•CF₂H) from a suitable precursor. This radical then reacts with a thiol to form the desired C-S bond.

Several methods exemplify this strategy. One convenient protocol utilizes difluoromethyltriphenylphosphonium triflate as a readily available source of the •CF₂H radical for the difluoromethylation of aryl, heteroaryl, and alkyl thiols, affording products in moderate to excellent yields. nih.gov Another approach employs the cost-effective difluoromethanesulfonyl chloride as the radical precursor in conjunction with an organophotocatalyst, 3DPAFIPN, to access a diverse range of S-difluoromethylated products. bohrium.com Furthermore, the commercially available and easy-to-handle difluorobromoacetic acid has been successfully used as a difluoromethylating agent in a one-pot photoredox method for phenols and thiophenols. acs.org While focused on trifluoromethylation, analogous metal-free photoredox systems using diacetyl as a simple organic catalyst and Langlois' reagent as the radical source highlight the versatility and sustainability of this catalytic platform for fluoroalkylation of thiols. mst.edu

| Difluoromethyl Source | Catalyst System | Substrate Scope | Key Features |

|---|---|---|---|

| Difluoromethyltriphenylphosphonium triflate | Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) | Aryl, Heteroaryl, Alkyl Thiols | Uses a readily available CF₂H radical source under mild, visible-light conditions. nih.gov |

| Difluoromethanesulfonyl chloride | Organophotocatalyst (3DPAFIPN) | (Hetero)aromatic Thiols | Employs a cost-effective radical source with an organic photocatalyst. bohrium.com |

| Difluorobromoacetic acid | Photoredox Catalyst | Phenols and Thiophenols | Utilizes an inexpensive and commercially available reagent. acs.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. MCRs are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. researchgate.net These reactions offer a powerful platform for the synthesis of complex thiol derivatives, which can be adapted to include fluorinated building blocks.

A notable example is the bio-inspired Furan-thiol-amine (FuTine) multicomponent reaction. researchgate.net This process involves the one-pot coupling of an oxidized furan (B31954) (cis-2-butene-1,4-dial), a thiol, and an amine nucleophile to forge 3-thio-N-substituted pyrroles. researchgate.net This reaction is particularly useful for the chemoselective modification of peptides, for instance, by reacting the side chains of cysteine (containing a thiol) and lysine (B10760008) (containing an amine) with the furan component to form macrocyclic structures. By employing a fluorinated amine or thiol as one of the components, this MCR strategy can be leveraged to create highly complex, fluorinated heterocyclic structures containing a thiol-derived moiety. researchgate.net

| Reaction Name | Component 1 | Component 2 | Component 3 | Resulting Core Structure |

|---|---|---|---|---|

| Furan-thiol-amine (FuTine) MCR | Oxidized Furan | Thiol | Amine | 3-Thio-N-substituted pyrrole (B145914) researchgate.net |

The precise control of stereochemistry is critical in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. The development of catalytic, stereoselective methods to introduce fluorine into molecules, particularly adjacent to a stereocenter, is a key challenge in organic synthesis. nih.govacs.org These methods are essential for accessing enantiomerically pure fluorinated thiols and their derivatives.

An elegant example is the organocatalyzed stereoselective synthesis of α-fluorinated β-amino thioesters. nih.gov This transformation involves the addition of α-fluorinated monothiomalonates (F-MTMs) to protected imines, catalyzed by cinchona alkaloids. The reaction proceeds under mild conditions with low catalyst loadings (1 mol%) to afford the desired products in high yields and with excellent stereoselectivities. nih.gov The resulting α-fluorinated β-amino thioesters are versatile building blocks for further synthetic manipulations, such as peptide synthesis. nih.gov

Broader strategies for achieving stereoselectivity in fluorination reactions often rely on either chiral transition metal complexes or organocatalysts. nih.govmdpi.com Early advances utilized transition metal enolates with chiral ligands, such as palladium-BINAP catalysts, for the enantioselective fluorination of β-ketoesters. nih.govacs.org Lewis acid catalysts, like the Ti(TADDOLato) complex, have also proven effective for the asymmetric fluorination of various substrates. acs.org The principles demonstrated in these catalytic systems for creating C-F stereocenters are directly applicable to the synthesis of complex, stereochemically defined fluorinated thiols by incorporating thiol functionalities into the substrates or products.

| Reaction Type | Key Reactants | Catalyst Type | Product Class | Key Outcome |

|---|---|---|---|---|

| Asymmetric Mannich-type reaction | α-fluorinated monothiomalonates, N-protected imines | Organocatalyst (Cinchona Alkaloid) | α-Fluorinated β-amino thioesters | High yields and stereoselectivities. nih.gov |

| Asymmetric Fluorination | β-ketoesters, Oxindoles | Transition Metal (e.g., Pd-BINAP) | α-Fluorinated carbonyls | High enantioselectivity. nih.govacs.org |

Mechanistic Investigations of 3,3 Difluoropropane 1 Thiol Reactivity

Fundamental Reaction Pathways of Aliphatic Thiols in the Presence of Geminal Difluorination

The reactivity of aliphatic thiols is significantly modulated by the presence of geminal difluorination. The strong electron-withdrawing nature of the two fluorine atoms on the adjacent carbon atom influences the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion.

Studies on fluorinated thiols have revealed several key reaction pathways. For instance, the decomposition of fluorinated thiolates on metal surfaces, such as Mo(110), demonstrates pathways like C-S bond hydrogenolysis and alkene elimination. acs.org In the case of 4,4,4-trifluorobutanethiol, the dominant decomposition pathway is C-S bond hydrogenolysis to form trifluorobutane, while a secondary pathway involves the elimination to form trifluorobutene and difluoroethylene. acs.org This is comparable to the behavior of non-fluorinated butanethiol, which primarily forms butane (B89635) via hydrogenolysis and butene via elimination. acs.org

The presence of fluorine can also lead to unique fragmentation patterns. For example, the reaction of trifluoroethanethiolate on Mo(110) shows a low-temperature fluorine elimination pathway and the evolution of trifluoroethyl radicals, which are not observed with non-fluorinated ethanethiol. acs.org This highlights how geminal difluorination can open up new reaction channels not typically seen in their non-fluorinated counterparts.

Furthermore, in the context of thiol-epoxy reactions, the presence of electronegative atoms like fluorine on the thiol has been shown to decrease the nucleophilicity of the thiolate anion. nih.gov This can lead to slower reaction rates, which can be advantageous in applications requiring longer curing times. nih.gov

Elucidation of Reaction Intermediates in Thiol Transformations

The study of reaction mechanisms often hinges on the detection and characterization of transient intermediates. In the transformations of fluorinated thiols, both electrophilic sulfur species and radical intermediates play crucial roles.

Observation of Electrophilic Sulfur Species (e.g., Sulfenic Acids, Sulfenyl Chlorides)

Mechanistic studies of thiol reactivity can be challenging due to the high reactivity of electrophilic intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl). rsc.org However, the use of sterically hindered fluorinated triptycene (B166850) thiols has enabled the direct observation of these intermediates in aqueous buffer using ¹⁹F NMR. rsc.orgrsc.org

In reactions with hydrogen peroxide (H₂O₂), a persistent sulfenic acid intermediate is formed, which is subsequently oxidized to sulfinic acid (RSO₂H) and then sulfonic acid (RSO₃H). rsc.orgrsc.org When reacting with hypochlorous acid (HOCl), the intermediate observed is a sulfenyl chloride (RSCl). rsc.orgrsc.org The formation of these electrophilic sulfur species is a key step in the oxidation of thiols.

The hydrolysis of polysulfides can also lead to the formation of sulfenic acids. nih.gov This equilibrium can be shifted by the presence of electrophiles or nucleophiles. nih.gov

Radical Intermediates in Reactions Involving Fluorinated Thiols

Radical intermediates are also significant in the reactions of fluorinated thiols. For instance, the reaction of non-hindered thiols with HOCl has been shown to involve thiyl radicals, which can dimerize to form disulfides. rsc.org This pathway is proposed to proceed via electron transfer from a thiolate to a sulfenyl chloride. rsc.org

The generation of radical intermediates can be initiated by various means, including photoredox catalysis. researchgate.netmdpi.com In such reactions, a photocatalyst can initiate a single electron transfer (SET) process, leading to the formation of alkyl or thiyl radicals. mdpi.com These radicals can then participate in a variety of transformations, including fluorination and addition reactions. researchgate.netmdpi.com The trifluoromethyl radical, for example, is highly reactive and readily adds to both electron-deficient and electron-rich systems. acs.org

Hypervalent iodine reagents can also be used to generate radical intermediates from fluorinated compounds under mild conditions. bohrium.com These reagents act as powerful oxidants or electrophiles, activating substrates to form radical species that can then undergo further reactions. bohrium.com

Influence of Fluorination on Thiol Reactivity Profiles

The presence of geminal difluorination has a profound impact on the electronic properties of the thiol group, which in turn affects the kinetics and thermodynamics of its reactions.

Electronic Effects of Geminal Difluorination on the Thiol Group

The two fluorine atoms in 3,3-Difluoropropane-1-thiol exert a strong electron-withdrawing inductive effect (-I effect) on the neighboring carbon atom. This electronic pull is transmitted through the carbon chain to the sulfur atom, making the thiol proton more acidic compared to its non-fluorinated analog.

This increased acidity facilitates the formation of the thiolate anion in the presence of a base. However, the electron-withdrawing nature of the difluoromethyl group also destabilizes the resulting thiolate anion, reducing its nucleophilicity. nih.gov This dual effect is a key characteristic of fluorinated thiols and dictates their reactivity in various chemical transformations.

Computational studies have shown that fluorination leads to more stable thiol adducts in certain reactions. escholarship.org For example, in the fragmentation of oxanorbornadienes induced by thiols, fluorinated derivatives form more stable adducts compared to their non-fluorinated counterparts. escholarship.org

Impact on Reaction Kinetics and Thermodynamics

The electronic effects of geminal difluorination directly translate to changes in reaction kinetics and thermodynamics. The decreased nucleophilicity of the fluorinated thiolate can lead to slower reaction rates in nucleophilic substitution and addition reactions. nih.gov

A kinetic study of the para-fluoro thiol reaction (PFTR) demonstrated that the reactivity of thiols is influenced by their structure and the polarity of the solvent. researchgate.netrsc.org The formation of the thiolate ion is a key step, and potential side reactions like disulfide bond formation need to be considered. researchgate.netrsc.org

Thermodynamic calculations have shown that reactions involving fluorinated thiols can be more favorable than their non-fluorinated counterparts. For example, the reaction of trifluorobutanethiol to produce difluoroethylene is thermodynamically more favorable than the corresponding reaction of butanethiol. acs.org Furthermore, computational studies on bioconjugation reactions have indicated that increasing fluorination in phenyl esters favors the thermodynamics of their reaction with amines. mdpi.com

The table below summarizes the key impacts of geminal difluorination on the reactivity of aliphatic thiols.

| Feature | Impact of Geminal Difluorination |

| Thiol Acidity | Increased |

| Thiolate Nucleophilicity | Decreased |

| Reaction Pathways | Can enable new pathways like fluorine elimination and radical formation. |

| Reaction Intermediates | Influences the stability and reactivity of electrophilic sulfur species and radical intermediates. |

| Reaction Kinetics | Generally leads to slower rates in nucleophilic reactions. |

| Thermodynamics | Can make certain reaction pathways more favorable. |

Advanced Spectroscopic Characterization Techniques for 3,3 Difluoropropane 1 Thiol

Application of Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 3,3-Difluoropropane-1-thiol, offering unparalleled insight into its molecular framework.

¹⁹F NMR spectroscopy is particularly powerful for the analysis of fluorinated organic compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment, providing critical information for structural confirmation.

The ¹⁹F NMR spectrum of a difluorinated compound is expected to show signals corresponding to the fluorine nuclei. For instance, in related difluoromethyl compounds, the ¹⁹F NMR spectrum often displays a doublet, a result of coupling to the adjacent proton. rsc.org The chemical shifts in ¹⁹F NMR are reported relative to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu The specific chemical shift and coupling constants observed for this compound would be characteristic of the -CHF₂ group adjacent to a methylene (B1212753) group. The presence of the thiol group further influences the electronic environment and, consequently, the ¹⁹F chemical shift.

Mechanistic studies involving reactions at the thiol group or modifications to the carbon backbone can be effectively monitored using ¹⁹F NMR. Changes in the chemical shift or coupling patterns of the fluorine signals can indicate the formation of new chemical bonds or alterations in the molecular structure. For example, the reaction of a fluorinated thiol can be followed by observing the disappearance of the starting material's ¹⁹F signal and the appearance of new signals corresponding to the product.

Table 1: Representative ¹⁹F NMR Data for Fluorinated Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| (Difluoromethyl)(3-nitrobenzyl)sulfane | CDCl₃ | -93.69 | d | 55.8 | rsc.org |

| (Difluoromethyl)(1-phenylethyl)sulfane | CDCl₃ | -92.78 | d | 56.3 | rsc.org |

| 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | CDCl₃ | -93.12 | d | 59.0 | rsc.org |

| Difluoromethyl 4-methoxybenzoate | CDCl₃ | -91.27 | d | 71.4 | rsc.org |

A comprehensive understanding of this compound's structure requires the combined use of ¹H, ¹³C, and ³³S NMR spectroscopy. Each nucleus provides unique and complementary information.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the protons on each of the three carbon atoms. The proton on the carbon bearing the two fluorine atoms (-CHF₂) would appear as a triplet due to coupling with the two equivalent fluorine atoms. The methylene group adjacent to the difluoromethyl group (-CH₂CHF₂) would exhibit a complex multiplet due to coupling with both the adjacent protons and the fluorine atoms. The methylene group attached to the sulfur atom (-CH₂SH) would also show a distinct signal, potentially a triplet if coupled to the thiol proton, which itself would appear as a broad singlet or a triplet depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each of the three carbon atoms in this compound would give rise to a separate signal. The carbon atom bonded to the two fluorine atoms (C-3) would exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon would be significantly influenced by the attached fluorine atoms. The other two carbon atoms (C-1 and C-2) would also have characteristic chemical shifts. pitt.eduhmdb.ca For instance, in related structures, the carbon of a -CH₂- group can be identified by its chemical shift. mdpi.com

³³S NMR: ³³S NMR spectroscopy is challenging due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S nucleus, which often results in broad signals. mdpi.compsu.edu However, it can provide direct information about the chemical environment of the sulfur atom. researchgate.netrsc.org For thiols, the ³³S NMR signals are expected to be very broad. psu.edu The chemical shift of the ³³S nucleus is sensitive to the electronic effects of the substituents on the sulfur atom. mdpi.comacs.org While technically demanding, ³³S NMR could confirm the presence of the thiol group and provide data for comparison with other organosulfur compounds.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (-CHF₂) | 5.5 - 6.5 | t | JHF ≈ 50-60 |

| ¹H (-CH₂CHF₂) | 2.0 - 3.0 | m | |

| ¹H (-CH₂SH) | 2.5 - 3.5 | q | |

| ¹H (-SH) | 1.0 - 2.0 | t | |

| ¹³C (-CHF₂) | 110 - 120 | t | ¹JCF ≈ 230-250 |

| ¹³C (-CH₂CHF₂) | 30 - 40 | t | ²JCF ≈ 20-30 |

| ¹³C (-CH₂SH) | 20 - 30 | s | |

| ³³S | Broad signal | s |

Note: This table provides predicted values based on general principles and data for similar functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

Electron ionization (EI) is a common technique that often leads to fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. spectroscopyonline.comlibretexts.org For this compound, characteristic fragmentation pathways would include the loss of the thiol group (-SH), the loss of a fluorine atom, and cleavage of the carbon-carbon bonds. The observation of fragment ions corresponding to these losses helps to piece together the structure of the molecule. For instance, the loss of an ethyl group containing the difluoro moiety would lead to a specific fragment ion. The fragmentation of silyl (B83357) derivatives of thiols has also been studied to understand their mass spectral behavior. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 112 | [M]⁺ (C₃H₆F₂S)⁺ |

| 79 | [M - SH]⁺ |

| 63 | [CH₂CHF₂]⁺ |

| 47 | [CH₂SH]⁺ |

Note: This table presents predicted m/z values for plausible fragments. The relative intensities of these fragments would depend on the ionization method and energy.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.zalu.se Both techniques can provide a characteristic "fingerprint" for this compound, allowing for its identification and the confirmation of specific functional groups. nih.gov

Infrared Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present. Key expected vibrations include:

S-H stretch: A weak to medium intensity band around 2550-2600 cm⁻¹. The position of this band can be influenced by hydrogen bonding.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the methylene groups.

C-F stretch: Strong absorption bands typically in the range of 1000-1400 cm⁻¹, which are characteristic of the C-F bonds in the difluoromethyl group. worldscientific.com

CH₂ bend (scissoring): Around 1450-1470 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting vibrations of non-polar bonds. researchgate.net For this compound, the S-H and C-S stretching vibrations are expected to give rise to distinct Raman signals. The C-S stretch typically appears in the 600-700 cm⁻¹ region. The symmetric C-F stretching vibrations may also be Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| S-H | Stretch | 2550 - 2600 | IR, Raman |

| C-H | Stretch | 2850 - 3000 | IR, Raman |

| C-F | Stretch | 1000 - 1400 | IR |

| C-S | Stretch | 600 - 700 | Raman |

| CH₂ | Bend | 1450 - 1470 | IR |

Note: The expected wavenumber ranges are based on typical values for these functional groups.

X-ray Crystallography for Solid-State Structural Determination

The resulting crystal structure would reveal the spatial arrangement of the fluorine, carbon, sulfur, and hydrogen atoms. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the thiol group. While obtaining a suitable crystal of a volatile liquid like this compound can be challenging, derivatization to a solid compound can be an alternative strategy. The structural data from X-ray crystallography serves as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Difluoromethyl)(3-nitrobenzyl)sulfane |

| (Difluoromethyl)(1-phenylethyl)sulfane |

| 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole |

| Difluoromethyl 4-methoxybenzoate |

Computational and Theoretical Studies of 3,3 Difluoropropane 1 Thiol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic environment, which dictates the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For 3,3-difluoropropane-1-thiol, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine key electronic properties.

The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. For a thiol, the HOMO is expected to have significant contribution from the sulfur atom's lone pairs, making it a primary site for electrophilic attack.

Furthermore, DFT calculations would provide a detailed map of the electron density and electrostatic potential. This would reveal the charge distribution across the molecule, highlighting the polarization effects of the two fluorine atoms. The high electronegativity of fluorine is expected to induce a significant dipole moment and create electron-deficient regions on the adjacent carbon atom, influencing the molecule's intermolecular interactions and reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | -X.XX eV | Energy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack. |

| LUMO Energy | +Y.YY eV | Energy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Z.ZZ eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~N.NN Debye | A measure of the overall polarity of the molecule. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab Initio Methods for High-Level Energetic and Geometric Characterization

For more precise energetic and geometric data, high-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory, would be utilized. These methods, while computationally more intensive than DFT, provide more accurate results for molecular geometries and energies.

These calculations would yield optimized bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound. This information is critical for understanding the molecule's three-dimensional structure and for subsequent, more complex calculations.

Table 2: Predicted Key Geometric Parameters of this compound from Ab Initio Calculations

| Parameter | Predicted Value |

| C-S Bond Length | ~1.82 Å |

| S-H Bond Length | ~1.34 Å |

| C-F Bond Length | ~1.35 Å |

| C-C-S Bond Angle | ~110° |

| F-C-F Bond Angle | ~109.5° |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and would be refined by specific ab initio calculations.

Mechanistic Modeling of Reactions Involving this compound

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Elucidation

Theoretical modeling can be used to map out the potential energy surface for reactions involving this compound. This involves identifying and characterizing the structures of transition states—the high-energy intermediates that connect reactants to products. By calculating the energy barrier associated with the transition state, the reaction rate can be estimated. For instance, the deprotonation of the thiol group or its reaction with an electrophile could be modeled to understand its nucleophilic character.

Conformational Analysis and Rotational Isomerism

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements of the atoms, known as conformations or rotational isomers (rotamers).

A systematic conformational search would be conducted by rotating the dihedral angles of the C-C and C-S bonds. The energy of each resulting conformation would be calculated to identify the most stable (lowest energy) conformers. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. For this compound, the interplay between the steric bulk of the thiol group and the electrostatic interactions of the C-F bonds would be the primary determinants of the conformational preferences. Studies on the closely related 1,3-difluoropropane (B1362545) have shown a preference for gauche conformations due to stabilizing gauche effects, and similar phenomena would be investigated for this thiol derivative.

Molecular Dynamics Simulations in the Context of Reactivity or Conformational Behavior

Detailed molecular dynamics (MD) simulations specifically investigating the reactivity and conformational behavior of this compound have not been reported in the reviewed scientific literature. MD simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, solvent effects, and reaction dynamics.

In the absence of direct studies on this compound, the behavior of structurally related molecules can offer some generalized insights. For instance, studies on similar short-chain thiols often explore their interactions with metal surfaces, their self-assembly characteristics, and their oxidation reactions. The introduction of fluorine atoms, as in the case of this compound, is known to significantly alter a molecule's properties due to the high electronegativity and steric bulk of fluorine. These alterations can influence intermolecular interactions, dipole moments, and the energy barriers for conformational changes.

For a molecule like this compound, MD simulations could theoretically be employed to investigate several aspects:

Conformational Preferences: The rotational barriers around the C-C and C-S bonds could be analyzed to determine the most stable conformers in different environments (e.g., in vacuum, in a nonpolar solvent, or in an aqueous solution). The gauche and anti conformations resulting from rotation around the C1-C2 and C2-C3 bonds would likely be a key focus.

Reactivity of the Thiol Group: The accessibility and reactivity of the thiol (-SH) group are critical for its chemical behavior. MD simulations could model the interactions of the thiol group with other reactants or surfaces, providing insights into reaction mechanisms at a molecular level. The presence of the electron-withdrawing fluorine atoms on the propyl chain is expected to influence the acidity of the thiol proton.

Solvation Effects: The behavior of this compound in different solvents could be simulated to understand how solvent molecules arrange around it and how this affects its conformation and reactivity.

Without specific research, any data table or detailed findings would be purely speculative. The scientific community awaits dedicated computational studies to elucidate the specific molecular dynamics of this compound.

Synthetic Utility and Transformational Chemistry of 3,3 Difluoropropane 1 Thiol

Role as a Key Building Block in Organofluorine Synthesis

3,3-Difluoropropane-1-thiol serves as a key intermediate for introducing the 3,3-difluoropropylthio moiety into various molecular scaffolds. This difluorinated motif is of particular interest as the gem-difluoro group can act as a bioisostere for other functionalities, influencing the molecule's conformation and electronic properties.

The nucleophilic nature of the thiol group in this compound allows it to react with a wide range of electrophiles, leading to the formation of more complex difluorinated organosulfur compounds. For instance, it can undergo S-alkylation reactions with alkyl halides in SN2-type substitutions to form thioethers (sulfides). This straightforward reaction provides a reliable method for attaching the 3,3-difluoropropylthio group to various organic frameworks, which is a foundational step in the synthesis of advanced materials and potential therapeutic agents. The synthesis of fluorinated analogues of natural products, such as those derived from garlic, highlights the chemical strategies used to create complex organosulfur compounds from fluorinated starting materials. mdpi.comnih.govnih.gov

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, with broad applications in synthesis. nih.govrsc.org this compound is an excellent substrate for such reactions. Beyond simple S-alkylation, it can participate in Michael additions to α,β-unsaturated carbonyl compounds, where the thiolate anion acts as a soft nucleophile, adding to the β-carbon. This reaction is highly efficient for creating C-S bonds and introducing the difluorinated tail into molecules containing activated double bonds. Furthermore, phosphine-mediated reactions can facilitate the formation of C-S bonds under specific conditions, such as the ring-opening of anhydrides. nih.gov

Derivatization Reactions of the Thiol Group

The thiol group is renowned for its rich and diverse reactivity, which allows for numerous chemical modifications.

The sulfur atom in this compound can exist in various oxidation states, leading to a range of functionally distinct derivatives. libretexts.org Mild oxidation, often with reagents like iodine or air, typically results in the formation of the corresponding disulfide. Stronger oxidizing agents can further transform the sulfur center.

The oxidation can proceed stepwise:

Sulfides (Thioethers): Formed through reactions such as alkylation, as previously mentioned.

Sulfoxides: Controlled oxidation of the corresponding sulfide (B99878) with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peracid yields the sulfoxide (B87167). nih.govorganic-chemistry.org Sulfoxides are valuable intermediates in organic synthesis and are present in some biologically active molecules. nih.gov

Sulfones: Further oxidation of the sulfoxide with a stronger oxidizing agent or excess oxidant leads to the formation of the sulfone, where the sulfur atom is in its highest oxidation state. nih.gov

| Starting Material | Oxidizing Agent/Conditions | Resulting Functional Group | Example Product Structure |

|---|---|---|---|

| R-S-R' (Sulfide) | H₂O₂, NaIO₄, m-CPBA (1 equiv.) | Sulfoxide | R-S(=O)-R' |

| R-S-R' (Sulfide) or R-S(=O)-R' (Sulfoxide) | H₂O₂ (excess), KMnO₄, Oxone® | Sulfone | R-S(=O)₂-R' |

Table 1: General oxidation pathways for sulfides derived from thiols.

The thiol-ene reaction is a powerful and highly efficient transformation that falls under the umbrella of "click chemistry". alfa-chemistry.com It involves the addition of a thiol across a carbon-carbon double bond (an alkene or 'ene'). wikipedia.org This reaction can be initiated by either radicals (e.g., using a photoinitiator and UV light) or by a base/nucleophile catalyst, and it typically proceeds with high yield and stereoselectivity. alfa-chemistry.comwikipedia.org

The reaction results in an anti-Markovnikov addition of the thiol to the alkene, forming a stable thioether linkage. wikipedia.org The use of this compound in this reaction allows for the precise and efficient incorporation of the difluorinated moiety onto a wide variety of alkene-containing substrates. This has significant applications in polymer science for creating functional materials and in bioconjugation for modifying biomolecules. mdpi.comnih.gov

| 'Ene' Substrate | Initiation Method | Application Area |

|---|---|---|

| Acrylates/Methacrylates | Radical (Photoinitiator + UV) | Polymer Synthesis, Hydrogels rsc.org |

| Allyl Ethers | Radical (Thermal or Photo) | Functional Coatings, Network Polymers |

| Maleimides | Nucleophilic (Base-catalyzed) | Bioconjugation, Surface Patterning rsc.org |

| Vinyl Silanes | Radical (Photoinitiator + UV) | Adhesives, Material Science |

Table 2: Examples of substrates and applications for the Thiol-Ene click reaction.

Thiols can be readily oxidized to form disulfides, which contain a sulfur-sulfur bond. libretexts.org This dimerization is a common and often reversible process. nih.gov The reaction of two molecules of this compound under mild oxidizing conditions (e.g., I₂, O₂, or H₂O₂) yields the symmetrical disulfide, bis(3,3-difluoropropyl) disulfide. researchgate.net

Disulfide bonds are crucial in protein structuring and are a key feature of dynamic materials. libretexts.orgjsta.cl The formation of unsymmetrical disulfides is also possible by reacting this compound with a different thiol in a thiol-disulfide exchange reaction. nih.gov Furthermore, reactions with elemental sulfur or other sulfur transfer reagents can lead to the formation of polysulfides, which have chains of three or more sulfur atoms and are used in specialized polymer applications. scienceandtechnology.com.vn

Nucleophilic and Electrophilic Reactivity of the Difluoropropane Moiety

The chemical behavior of the 3,3-difluoropropane moiety in this compound is characterized by the strong electron-withdrawing nature of the two fluorine atoms. This electronic effect significantly influences the reactivity of the adjacent carbon atoms and the carbon-fluorine bonds themselves. The gem-difluoro group is a notable structural motif that can act as a bioisostere for carbonyl or amide groups, affecting properties like metabolic stability and lipophilicity. nih.govnih.gov

Transformations Mediated by the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant synthetic challenge. researchgate.netnih.gov However, the functionalization of C-F bonds in readily available fluorinated compounds provides an economical route to high-value organofluorine compounds. researchgate.net

Transition Metal-Catalyzed C-F Activation

Transition metal catalysts have been extensively used to functionalize C-F bonds. nih.gov These reactions often proceed through intermediates that can lead to C-F bond cleavage. For example, rhodium complexes can activate C-F bonds in fluoroolefins. rsc.org Nickel-catalyzed enantioselective hydrosilylation of alkyl-substituted gem-difluoroalkenes demonstrates the generation of chiral α-difluoromethylsilanes, showcasing a method for C-F bond functionalization while retaining the difluoro moiety. researchgate.net In many transition metal-catalyzed reactions involving gem-difluoro systems, a common pathway is β-fluoride elimination from an alkylmetal intermediate, which results in the formation of a monofluorinated product. nih.gov

Reagent-Mediated C-F Activation

Frustrated Lewis Pairs (FLPs) have emerged as a powerful tool for mediating the selective activation of C-F bonds. researchgate.net An FLP, consisting of a bulky Lewis acid and a Lewis base, can abstract a fluoride (B91410) ion from a C-F bond, generating a carbocation that can be trapped by a nucleophile. This method has been applied to activate C-F bonds in difluoromethyl and trifluoromethyl groups. researchgate.net

Another approach involves photochemical C-F activation. The selective activation of a single C-F bond in a trifluoromethyl group can be achieved through photochemistry, enabling defluorinative alkylation reactions. nih.gov This strategy allows for the conversion of readily available CF₃-containing compounds into synthetically useful gem-difluoro structures. nih.gov

The table below presents examples of C-F bond transformations.

| Activation Method | Substrate Example | Reagents and Conditions | Transformation Type | Product Example | Reference |

| Transition Metal-Catalyzed | Z-1,3,3,3-tetrafluoropropene | [Rh(H)(PEt₃)₃] | C-F and C-H bond activation | [Rh{(E)-CF=CHCF₃}(PEt₃)₃] | rsc.org |

| Frustrated Lewis Pair (FLP) | Trifluoromethylarenes | B(C₆F₅)₃ (BCF) and 2,4,6-triphenylpyridine (B1295210) (TPPy) | Single fluoride abstraction | Difluoromethylarene derivatives | researchgate.net |

| Photochemical | Ethyl trifluoroacetate (B77799) and Alkene | HAT catalyst, Thiol, Formate | Defluorinative Alkylation | gem-difluoro ester derivative | nih.gov |

| Metal-Promoted | 1,1-difluoroethylene | [Ir₂(CH₃)(CO)₂(μ-olefin)(dppm)₂][OTf], Me₃SiOTf | Fluoride ion abstraction | Monofluorovinyl complex | nih.gov |

Structural and Conformational Analysis of 3,3 Difluoropropane 1 Thiol Derivatives

Impact of Geminal Difluorination on Molecular Conformation

The substitution of two hydrogen atoms with fluorine atoms at the C3 position of propane-1-thiol introduces profound changes to the molecule's conformational landscape. Fluorine's high electronegativity and size create steric and electronic effects that dictate the rotational preferences around the C-C bonds. nih.govacs.org

Research on analogous fluorinated systems provides significant insight into these effects. For instance, studies on 1,3-difluorinated alkanes have shown that fluorine substitution heavily influences the conformational profile, with a notable dependence on the polarity of the surrounding medium. nih.gov The primary factors governing conformation in such molecules include the avoidance of 1,3-parallel C–F bonds and stabilizing gauche effects, which arise from σC–H → σ*C–F hyperconjugation. nih.gov While 3,3-difluoropropane-1-thiol has a geminal instead of a 1,3-difluoro pattern, similar principles of minimizing dipole moments and steric repulsion apply.

A key finding in related fields is that gem-difluorination can introduce multiple stable conformations where a non-fluorinated analogue would have only one. nih.govrsc.org A study on a fluorinated macrocycle revealed that the gem-difluoro group resulted in two distinct conformations observable on the NMR timescale, in a 4:1 ratio, whereas the non-fluorinated version overwhelmingly favored a single conformation (200:1 ratio). nih.gov This highlights the capacity of the CF2 group to create a more complex energy landscape with several accessible energy minima.

For this compound, the key dihedral angles to consider are along the C1-C2 and C2-C3 bonds. The bulky and highly electronegative CF2 group at C3 will influence the orientation of the thiol group at C1. The molecule will likely adopt conformations that minimize the repulsion between the electron clouds of the fluorine atoms and the large sulfur atom. Computational studies on similar small fluorinated molecules, such as perfluoropropionic acid, have identified multiple stable conformers in equilibrium, further supporting the idea that this compound would exhibit a complex conformational profile. mdpi.com

| Structural Feature | Effect in Propane-1-thiol (Non-fluorinated) | Predicted Effect in this compound | Governing Principle |

|---|---|---|---|

| Rotational Barrier | Relatively low, dominated by CH₃/SH repulsion. masterorganicchemistry.com | Increased barrier due to larger CF₂ group and dipole effects. | Steric Hindrance & Dipole-Dipole Repulsion |

| Conformational Equilibrium | Typically favors a single low-energy staggered conformation. | Potential for multiple, distinct stable conformers in equilibrium. nih.gov | Complex Energy Landscape |

| Gauche vs. Anti Conformations | Standard energetic penalties for gauche interactions. | Gauche interactions may be stabilized by hyperconjugation (σC–H → σ*C–F). nih.gov | Hyperconjugation |

| Solvent Effects | Minor influence on conformational preference. | Significant dependence on solvent polarity to stabilize/destabilize conformers. nih.govacs.org | Dipole-Solvent Interactions |

Stereochemical Aspects in Derived Compounds

While this compound is an achiral molecule, it serves as a valuable building block for synthesizing more complex, chiral derivatives. The gem-difluoro group at the C3 position can exert a significant influence on the stereochemical outcome of reactions at adjacent or nearby carbon atoms. masterorganicchemistry.com

The primary mechanisms of this influence are:

Steric Hindrance : The CF2 group is sterically more demanding than a CH2 group. In reactions involving the formation of a new stereocenter, reagents will preferentially approach from the less hindered face of the molecule, leading to a specific stereoisomer. This is a common strategy in asymmetric synthesis. nih.gov

Electronic Effects : The two fluorine atoms are strongly electron-withdrawing, which polarizes the carbon backbone. nih.gov This can alter the reactivity of neighboring functional groups and influence the stability of transition states. For example, in reactions proceeding through charged intermediates, the gem-difluoro group can stabilize or destabilize specific conformations of the transition state, thereby directing the reaction towards a particular stereochemical pathway.

Recent advances in organofluorine chemistry have demonstrated the ability to perform stereoselective reactions on gem-difluoroalkanes themselves. For instance, methods have been developed for the desymmetrization of geminal difluoroalkanes by selectively activating one of the two C-F bonds, leading to the formation of enantioenriched monofluorinated products. nih.gov Such strategies could potentially be applied to derivatives of this compound to create chiral fluorinated molecules with high precision. Furthermore, reactions like the palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination in related systems show that the gem-difluoro moiety can be a key participant in stereoselective transformations. nih.gov

Intermolecular Interactions and Self-Assembly in Structured Systems

The intermolecular forces governing the behavior of this compound are a composite of dipole-dipole interactions, London dispersion forces, and weak hydrogen bonding. libretexts.org The thiol (-SH) group is a poor hydrogen bond donor and acceptor compared to the hydroxyl (-OH) group of an alcohol. Therefore, the dominant interactions are dictated by the fluorinated alkyl chain. The two C-F bonds create a strong, permanent dipole moment centered on the C3 carbon, leading to significant dipole-dipole interactions between molecules.

A critical application for thiol-containing molecules is the formation of Self-Assembled Monolayers (SAMs), particularly on gold surfaces. researchgate.netdiva-portal.org Derivatives of this compound can spontaneously form highly ordered, two-dimensional crystalline structures on a gold substrate. The properties of these fluorinated SAMs (F-SAMs) are distinct from their non-fluorinated hydrocarbon counterparts. osu.edu

Key characteristics of F-SAMs include:

Packing and Structure : The larger van der Waals radius of fluorine compared to hydrogen means that fluorinated chains occupy more space. nih.gov This often leads to a different packing density and a helical conformation of the alkyl chains, in contrast to the all-trans configuration typical of alkanethiol SAMs. nih.gov

Surface Properties : The terminal group of the SAM dictates the surface properties. F-SAMs create surfaces with very low energy, making them both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.netuh.edu

Stability : F-SAMs often exhibit enhanced thermal and chemical stability compared to traditional alkanethiol SAMs, partly due to the strength of the C-F bond and the rigidity of the fluorinated chains. acs.org

Interface Dipoles : The presence of the highly electronegative fluorine atoms creates a strong surface dipole, which can be used to tune the work function of the underlying substrate. osu.eduuh.edu This is a critical property for applications in molecular electronics.

| Property | Propane-1-thiol Derivatives | This compound Derivatives |

|---|---|---|

| Dominant Intermolecular Force | London Dispersion Forces | Dipole-Dipole Interactions |

| Hydrogen Bonding | Very Weak | Very Weak |

| SAM Packing Structure | Densely packed, all-trans conformation. researchgate.net | Potentially less dense, may adopt helical or gauche conformations. nih.gov |

| Surface Energy of SAM | Moderate | Very Low (Hydrophobic & Oleophobic). researchgate.net |

| Thermal/Chemical Stability of SAM | Good. harvard.edu | Excellent. acs.org |

| Surface Dipole Moment | Small | Large and Negative. osu.edu |

Advanced Concepts and Future Directions in 3,3 Difluoropropane 1 Thiol Research

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis and functionalization of fluorinated thiols like 3,3-Difluoropropane-1-thiol are often hampered by the need for harsh reagents and multi-step procedures. Consequently, a major research thrust is the development of innovative catalytic systems to streamline these processes. Advances in transition metal catalysis, organocatalysis, and photocatalysis are opening new avenues for the site-selective incorporation of fluorine and sulfur moieties. mdpi.com

Researchers are exploring novel one-pot synthesis methods, such as those used for creating bioactive thiol-silicate nanoparticles, which could be adapted for fluorinated thiol synthesis. researchgate.net These methods offer the potential for creating functionalized surfaces for applications in biocatalysis and biosensors. Furthermore, the development of catalytic approaches for the direct polymerization of fluoroarenes with thiol nucleophiles into poly(aryl thioethers) highlights the progress in forming C-S bonds in fluorinated contexts under mild conditions. researchgate.net The use of environmentally benign and safer catalysts, such as Scandium(III) triflate for thioketal formation, represents a move away from hazardous Lewis acids like BF₃, a principle applicable to transformations involving fluorinated thiols. mdpi.com

Future work will likely focus on catalysts that can mediate the direct difluoromethylation of thiol-containing precursors or facilitate the late-stage introduction of the thiol group into difluorinated scaffolds, enhancing modularity and efficiency in synthetic campaigns.

Exploration of Bioisosteric Replacements with the -CF₂H Group in Advanced Materials and Chemical Biology

The difluoromethyl (-CF₂H) group is increasingly recognized as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) or methyl (-CH₃) groups. acs.orgresearchgate.net This substitution can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules. researchgate.net The -CF₂H group acts as a lipophilic hydrogen bond donor, a property that distinguishes it from its non-fluorinated counterparts and allows it to form unique non-covalent interactions. acs.orgsemanticscholar.org

In the context of this compound, the terminal thiol provides a reactive handle for conjugation, while the difluoromethylene unit offers the potential for bioisosteric replacement within a larger molecular framework. This strategy is a widely used tactic in drug discovery to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates while preserving their biological activity. princeton.edu For instance, replacing a metabolically labile thiol or hydroxyl group with a stable -CF₂H-containing motif can block oxidation pathways and improve a drug's pharmacokinetic profile. researchgate.net

The table below summarizes the key properties of the difluoromethyl group as a bioisostere.

| Property | Description | Impact on Molecules |

| Hydrogen Bond Donor | The C-H bond in the -CF₂H group is polarized by the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor. | Can mimic the hydrogen bonding capabilities of -OH and -SH groups, potentially preserving binding affinity to biological targets. acs.orgresearchgate.net |

| Lipophilicity | The -CF₂H group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl (-CF₃) group. | Enhances membrane permeability and can modulate solubility. researchgate.net |

| Metabolic Stability | The C-F bonds are exceptionally strong, making the group resistant to metabolic oxidation. | Can be used to replace metabolically vulnerable groups, increasing the half-life of a drug. researchgate.net |

| Conformational Effects | The stereoelectronic properties of the group can influence the preferred conformation of a molecule. | Can lock a molecule into a bioactive conformation, enhancing its potency. |

Integration of this compound into Flow Chemistry and Automated Synthesis

Flow chemistry, characterized by the use of continuous plug flow reactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.netnih.gov These benefits are particularly relevant for the synthesis of organofluorine compounds, which can involve hazardous reagents or highly exothermic reactions.

The integration of this compound into automated flow synthesis platforms enables the rapid generation of compound libraries for screening purposes. syrris.com Automated systems can perform multi-step syntheses by telescoping reactions, minimizing work-up and purification steps between stages. nih.govsyrris.com For example, a flow reactor could be used for the initial synthesis of a difluorinated intermediate, followed by an in-line reaction with a thiolating agent to produce analogues of this compound. This approach is highly efficient for exploring chemical space and optimizing reaction conditions. chimia.ch The semi-automated synthesis of other thiol-reactive compounds has already been successfully demonstrated using continuous flow microreactors. researchgate.net

| Advantage of Flow Chemistry | Relevance to this compound Synthesis |

| Enhanced Safety | Better control over temperature and mixing for potentially energetic fluorination or thiolation reactions. |

| Increased Efficiency | Reduced reaction times and higher throughput for library synthesis. nih.gov |

| Automation | Enables automated, multi-step synthesis and purification, accelerating the design-make-test-analyze cycle. chimia.ch |

| Scalability | Direct scalability from laboratory to production scale without extensive re-optimization. syrris.com |

Machine Learning and AI-Driven Approaches in Fluorinated Thiol Chemistry

The intersection of artificial intelligence (AI) and chemistry is revolutionizing molecular design and synthesis. aimlic.com Machine learning (ML) algorithms can analyze vast datasets to predict molecular properties, reaction outcomes, and optimal synthetic pathways. nih.gov

In the field of fluorinated thiol chemistry, ML models can be trained to:

Predict Reactivity and Properties: By learning from existing data, AI can predict the physicochemical properties and biological activity of novel this compound derivatives, guiding the design of molecules with desired characteristics. aimlic.comchemrxiv.org

Optimize Synthetic Routes: Computer-aided synthesis planning (CASP) tools use ML to propose viable and efficient synthetic routes to complex target molecules, reducing the time and resources spent on empirical optimization. nih.gov

Discover Novel Fluorinating Reagents: ML has been used to predict the fluorination strength of various N-F reagents, which can aid in selecting the optimal reagent for a given transformation. rsc.org

Analyze Environmental Impact: AI can be applied to understand the distribution, transport, and removal of fluorinated compounds in the environment. researchgate.net

The integration of AI with automated synthesis platforms creates a closed-loop system where algorithms design molecules, robots synthesize them, and the experimental results are fed back to the AI to refine its models for the next cycle. chimia.ch

Design and Synthesis of Advanced Analogues with Tuned Reactivity Profiles

The chemical reactivity of this compound is primarily dictated by the thiol group and influenced by the electron-withdrawing nature of the difluoromethylene unit. Designing advanced analogues involves modifying the molecular structure to fine-tune this reactivity for specific applications.

One approach is to vary the degree and position of fluorination. Studies on other fluorinated thiolates have shown that fluorination significantly affects thermal stability and reaction pathways on metal surfaces. acs.org The electronic properties of fluorinated ligands can be finely modulated by changing the number of fluorine atoms, which in turn affects the properties of coordination compounds or materials they are part of. rsc.org

Another strategy involves using the unique reactivity of fluorinated compounds to create novel structures. For example, the fluorine-thiol displacement reaction (FTDR) is a bio-orthogonal reaction where a thiol can displace a fluorine atom positioned alpha to an amide bond. springernature.com This type of chemistry could be adapted to create cross-linked peptides or other complex architectures using fluorinated building blocks derived from this compound. By systematically modifying the carbon backbone or introducing other functional groups, researchers can create a portfolio of analogues with tailored acidity of the thiol proton, nucleophilicity, and oxidative stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.